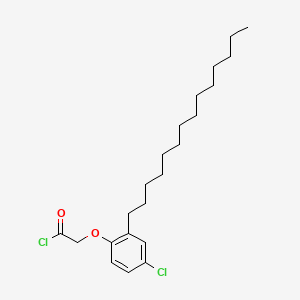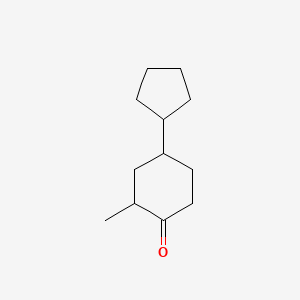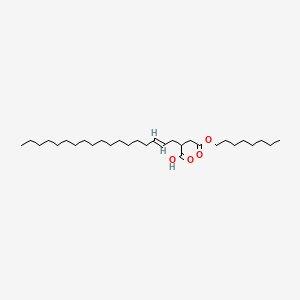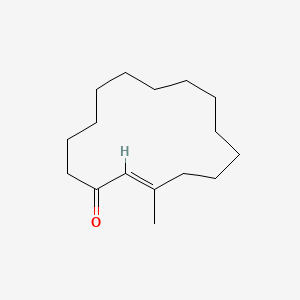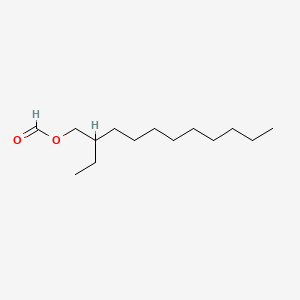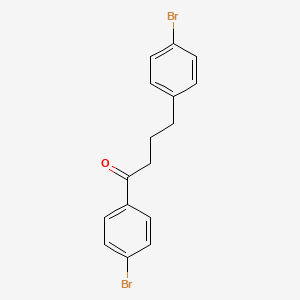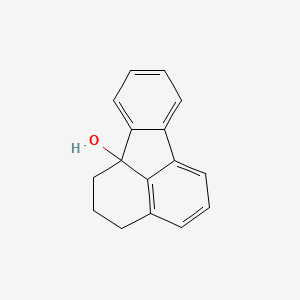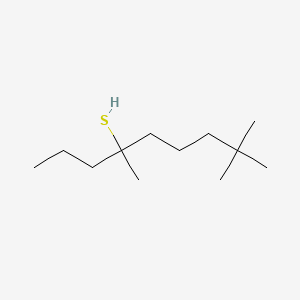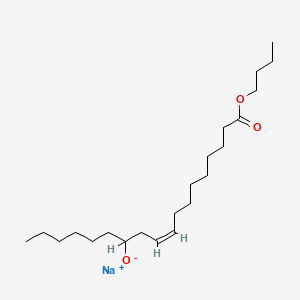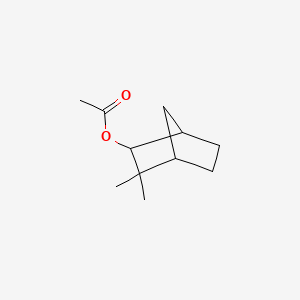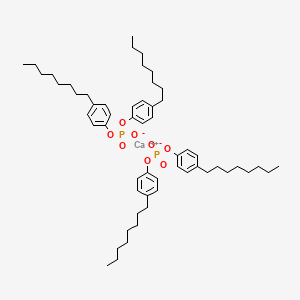
Calcium tetrakis(p-octylphenyl) bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium tetrakis(p-octylphenyl) bis(phosphate) is a chemical compound with the molecular formula C56H84CaO8P2 and a molecular weight of 987.29 g/mol . This compound is known for its unique structure, which includes calcium ions coordinated with tetrakis(p-octylphenyl) bis(phosphate) ligands. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium tetrakis(p-octylphenyl) bis(phosphate) typically involves the reaction of p-octylphenol with phosphorus oxychloride to form p-octylphenyl phosphate. This intermediate is then reacted with calcium chloride to produce the final compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of calcium tetrakis(p-octylphenyl) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium tetrakis(p-octylphenyl) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the p-octylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced phosphates .
Applications De Recherche Scientifique
Calcium tetrakis(p-octylphenyl) bis(phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of calcium tetrakis(p-octylphenyl) bis(phosphate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the phosphate groups, which can form coordination complexes with metal ions in the active sites of enzymes . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium bis(dodecylphenyl) phosphate
- Calcium bis(nonylphenyl) phosphate
- Calcium bis(decylphenyl) phosphate
Uniqueness
Calcium tetrakis(p-octylphenyl) bis(phosphate) is unique due to its specific structure, which includes four p-octylphenyl groups. This structure imparts distinctive chemical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .
Propriétés
Numéro CAS |
52813-66-8 |
|---|---|
Formule moléculaire |
C56H84CaO8P2 |
Poids moléculaire |
987.3 g/mol |
Nom IUPAC |
calcium;bis(4-octylphenyl) phosphate |
InChI |
InChI=1S/2C28H43O4P.Ca/c2*1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2;/h2*17-24H,3-16H2,1-2H3,(H,29,30);/q;;+2/p-2 |
Clé InChI |
IIGNHKPQJVVTJK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


